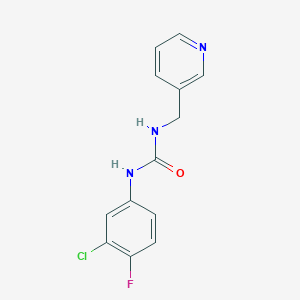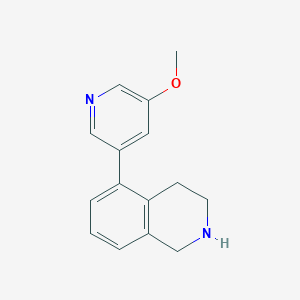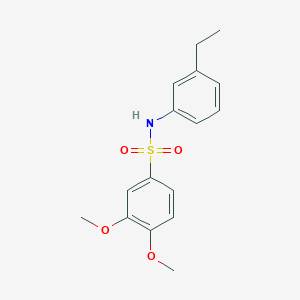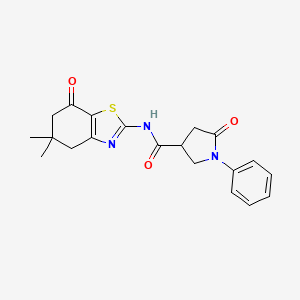
N-(3-chloro-4-fluorophenyl)-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-pyridinylmethyl)urea involves the reaction of specific anilines with isocyanates or other urea-forming reagents. The process often requires controlled conditions to ensure the formation of the desired urea derivatives. For example, derivatives similar to the target compound have been synthesized through reactions involving chloro- and fluoro-substituted anilines, indicating the versatility of methods available for synthesizing such compounds (Danilov et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives like this compound is characterized by the presence of fluorine, chlorine, and a pyridinyl group. These substituents influence the molecular geometry and the electronic distribution within the molecule, affecting its reactivity and interactions. Studies on similar compounds have shown the importance of N-aryl and N'-substituents in determining the biological and chemical properties of these ureas (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by the electron-withdrawing effects of the chloro and fluoro substituents. These groups can enhance the electrophilicity of the carbonyl carbon in the urea linkage, making the compound a potential candidate for further chemical modifications. The compound can participate in various chemical reactions, including substitution reactions facilitated by the active pyridyl and phenyl rings (Haranath et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The presence of halogen atoms and a pyridinyl group can affect these properties by influencing the compound's polarity and intermolecular interactions. For instance, similar compounds have shown varied solubility in organic solvents and water, affecting their utility in different reactions and formulations (Burmistrov et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are determined by its functional groups. The urea linkage, along with chloro and fluoro substituents, contribute to the compound's ability to form hydrogen bonds and participate in nucleophilic addition reactions. These properties are essential for understanding the compound's behavior in different chemical environments and its potential applications (Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-11-6-10(3-4-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYTWNWCAJLJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-naphthyl)-5-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5429047.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5429056.png)
![N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5429065.png)
![7-(2,3-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5429072.png)
![1-[(4-aminopyridin-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5429073.png)


![N-(3-chloro-4-fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5429118.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5429120.png)

![benzyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429132.png)
![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5429138.png)